molecular formula C31H24O5 B12630970 5,11-Bis(benzyloxy)-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one CAS No. 946534-22-1

5,11-Bis(benzyloxy)-1,2-dihydro-8H-[1]benzopyrano[4,3-d][1]benzoxepin-8-one

Cat. No.: B12630970
CAS No.: 946534-22-1
M. Wt: 476.5 g/mol
InChI Key: QGOHHAMTOZBTLF-UHFFFAOYSA-N
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Description

5,11-Bis(benzyloxy)-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one is a complex organic compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused benzopyran and benzoxepin ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Bis(benzyloxy)-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one typically involves multi-step reactions. One common method includes the condensation of appropriate benzopyran and benzoxepin precursors under controlled conditions. The reaction often requires the use of catalysts such as triethylammonium acetate (TEAA) and microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can help achieve higher yields and purity. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,11-Bis(benzyloxy)-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

5,11-Bis(benzyloxy)-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,11-Bis(benzyloxy)-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11-Bis(benzyloxy)-1,2-dihydro-8H-1benzopyrano4,3-dbenzoxepin-8-one is unique due to its specific fused ring system and the presence of benzyloxy groups

Properties

CAS No.

946534-22-1

Molecular Formula

C31H24O5

Molecular Weight

476.5 g/mol

IUPAC Name

5,15-bis(phenylmethoxy)-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-one

InChI

InChI=1S/C31H24O5/c32-31-30-26(25-13-11-24(18-29(25)36-31)35-20-22-9-5-2-6-10-22)15-16-33-28-17-23(12-14-27(28)30)34-19-21-7-3-1-4-8-21/h1-14,17-18H,15-16,19-20H2

InChI Key

QGOHHAMTOZBTLF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2)OCC3=CC=CC=C3)C4=C1C5=C(C=C(C=C5)OCC6=CC=CC=C6)OC4=O

Origin of Product

United States

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